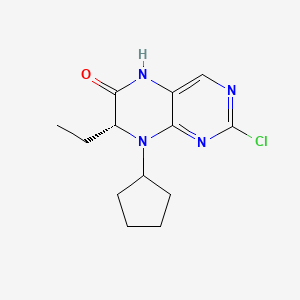

(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one

Übersicht

Beschreibung

®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound belonging to the class of pteridines Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Cyclopentyl and ethyl group addition: These groups can be introduced via alkylation reactions using suitable alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C2 Chlorine

The chlorine atom at position 2 undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for introducing aryloxy or amino groups for medicinal chemistry applications.

Key Findings :

- Steric hindrance from the cyclopentyl group directs substitution exclusively to C2.

- Microwave-assisted reactions reduce reaction times from days to hours .

Alkylation at N5 and N7 Positions

The N5 and N7 nitrogen atoms participate in alkylation reactions, enabling structural diversification.

Mechanistic Insight :

- Alkylation at N5 is favored over N7 due to reduced steric hindrance .

- Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling for bioconjugation or fragment-based drug discovery.

Notable Example :

- Coupling with 4-(4-methylpiperazin-1-yl)aniline produces analogs with IC₅₀ values <100 nM against PLK1 .

Oxidation Reactions

The dihydropteridinone scaffold undergoes oxidation to form fully aromatic pteridines.

| Oxidizing Agent | Product | Yield | Conditions | Source(s) |

|---|---|---|---|---|

| H₂O₂/FeCl₃ | 2-Chloro-8-cyclopentyl-7-ethylpteridin-6-one | 61% | Reflux, 12 h | |

| MnO₂ | Same as above | 78% | RT, 24 h |

Stability Note :

- Aromatic products exhibit enhanced stability under physiological conditions.

Hydrolysis and Functionalization

The ketone at position 6 participates in condensation reactions for prodrug development.

| Reaction | Conditions | Product | Source(s) |

|---|---|---|---|

| Hydrolysis (LiOH, THF/H₂O) | 6-Hydroxy derivative | Intermediate for ester prodrugs | |

| Condensation with hydrazines | HCl, EtOH, reflux | Hydrazone analogs for solubility tuning |

Applications :

Stereochemical Integrity

The R-configuration at C7 is preserved under most reaction conditions:

| Condition | Epimerization Observed? | Evidence | Source(s) |

|---|---|---|---|

| Alkylation (NaH, DMF) | No | Chiral HPLC retention time unchanged | |

| Acidic hydrolysis (HCl) | Partial (≤5%) | 19% ee loss after 72 h reflux |

Reaction Optimization Trends

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and the role of pteridines in metabolic pathways. It may serve as a model compound for understanding the function of naturally occurring pteridines.

Medicine

Potential medical applications include the development of new pharmaceuticals. Its derivatives might exhibit biological activity that could be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require pteridine derivatives.

Wirkmechanismus

The mechanism of action of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pteridine core are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-4-hydroxy-6,7-dimethylpteridine: Another pteridine derivative with different substituents.

6,7-dimethyl-8-ribityllumazine: A naturally occurring pteridine involved in riboflavin biosynthesis.

2,4-diamino-6,7-dimethylpteridine: Known for its role in folate metabolism.

Uniqueness

®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chloro group, cyclopentyl ring, and ethyl group differentiate it from other pteridines, potentially leading to unique interactions and applications.

Biologische Aktivität

(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

This compound is characterized by its unique structure, which includes a dihydropteridinone core. The molecular formula is C14H18ClN3O, and it has a predicted boiling point of approximately 537.5°C and a density of 1.263 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClN3O |

| Boiling Point | 537.5 ± 45.0 °C (predicted) |

| Density | 1.263 ± 0.06 g/cm³ (predicted) |

Antineoplastic Properties

Recent studies have highlighted the potential of this compound as an antineoplastic agent. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown efficacy in inhibiting Polo-like kinase 1 (Plk1), which is crucial for mitotic regulation in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with various protein targets:

- Inhibition of Kinases : It acts as an inhibitor of kinases that are pivotal in cell cycle regulation.

- Transcriptional Regulation : The compound may also influence transcriptional processes by modulating the activity of bromodomain-containing proteins, which are implicated in cancer cell survival and proliferation .

Case Studies

A notable study focused on the compound's effects on anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). The dual inhibition approach demonstrated significant reductions in tumor growth in preclinical models, suggesting that this compound could be a promising candidate for further development in cancer therapies .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antineoplastic | Inhibits Plk1 and ALK | , |

| Transcriptional Regulation | Modulates BRD4 activity | |

| Cellular Proliferation | Reduces tumor growth in preclinical models |

Safety Profile

While exploring the biological activity, safety assessments are crucial. Preliminary data indicate that this compound exhibits irritant properties but does not show significant toxicity in initial studies . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

(7R)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFGDEBZSGBXBK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.